REACTION_SMILES
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[Br:14][N:15]1[C:16](=[O:17])[CH2:18][CH2:19][C:20]1=[O:21].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:9]([C:10]#[N:11])([CH3:12])[CH3:13])[cH:7][cH:8]1.[F:22][C:23]([F:24])([F:25])[C:26]([OH:27])=[O:28]>>[CH3:1][O:2][c:3]1[c:4]([Br:14])[cH:5][c:6]([C:9]([C:10]#[N:11])([CH3:12])[CH3:13])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(C)(C)C#N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COc1ccc(C(C)(C)C#N)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |